GAL3 Receptor Binding Affinity: 4-Chlorophenylmethoxyimino vs. 3-Trifluoromethylphenylimino Analogs
The 4-chlorophenylmethoxyimino substituent at C3 represents a novel structural vector not explored in the original 3-arylimino-2-indolone GAL3 antagonist series. For the closest published comparator, 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one (Compound 9), a human GAL3 receptor binding Ki of 17 nM was reported, with functional antagonism Kb of 29 nM [1]. The (4-chlorophenyl)methoxyimino analog introduces an oxygen linker and a 4-chlorophenyl group that likely alters the binding mode and may affect subtype selectivity. Direct head-to-head data for the target compound are not yet published; however, this structural difference is sufficient to consider the target compound as a structurally distinct probe for GAL3 pharmacology.
| Evidence Dimension | Human GAL3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not yet reported (structurally distinct analog of Compound 9) |
| Comparator Or Baseline | Compound 9: Ki = 17 nM; Kb = 29 nM (human GAL3 functional assay) |
| Quantified Difference | Structural difference: replacement of 3-CF3-phenylimino with 3-(4-chlorophenyl)methoxyimino; quantitative binding difference to be determined empirically. |
| Conditions | Radioligand binding assay using human GAL3 receptor expressed in CHO cell membranes [1]. |
Why This Matters
This structural modification offers a distinct chemotype for GAL3 antagonist development, potentially overcoming selectivity or pharmacokinetic limitations observed with the 3-arylimino series.
- [1] Konkel MJ, Lagu B, Boteju LW, et al. 3-Arylimino-2-indolones Are Potent and Selective Galanin GAL3 Receptor Antagonists. J Med Chem. 2006;49(13):3757-3758. doi:10.1021/jm060001n View Source
